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Cat. No.: B1527726

Get Quote

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of (2-Bromo-4-
methylphenyl)methanol

Executive Summary (2-Bromo-4-methylphenyl)methanol (CAS: 824-53-3) is a critical

halogenated benzyl alcohol scaffold used extensively in medicinal chemistry, particularly as an

electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl motifs.[1] This

guide provides a definitive spectroscopic profile to distinguish this specific isomer from its

common regioisomer, (4-bromo-2-methylphenyl)methanol.[1] It details validated synthetic

protocols, impurity profiling, and structural assignments to support high-integrity drug

development workflows.[1]

Part 1: Chemical Identity & Structural Analysis
Critical Isomer Distinction: Researchers must distinguish the target compound from its reverse

isomer, (4-bromo-2-methylphenyl)methanol (CAS: 17100-58-2).[1] The spectroscopic data

provided below is specific to the 2-bromo-4-methyl substitution pattern.
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Property Data

IUPAC Name (2-Bromo-4-methylphenyl)methanol

Common Name 2-Bromo-4-methylbenzyl alcohol

CAS Registry Number 824-53-3

Molecular Formula

C

H

BrO

Molecular Weight 201.06 g/mol

Appearance White crystalline solid

Melting Point 55–56 °C

SMILES CC1=CC(Br)=C(CO)C=C1

Part 2: Spectroscopic Profiling[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl

| Frequency: 300 MHz (

H), 75 MHz (

C)[2]

Diagnostic Logic: The substitution pattern (1-CH

OH, 2-Br, 4-CH

) creates a distinct aromatic splitting pattern.[1]

H-3 (Proton at C3): Located between the bromine and methyl groups.[1] It appears as a

singlet (or narrow doublet) due to lack of ortho-coupling partners.[1] This is the most

deshielded aromatic signal due to the ortho-bromine effect.[1]
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H-5 & H-6: Appear as an AB system (two doublets) with a coupling constant (

) typical of ortho-protons (~7.8 Hz).

Table 1:

H NMR Assignment

Chemical
Shift (

, ppm)

Multiplicity Integration

Coupling
Constant (

)

Assignment
Structural
Context

7.38 Singlet (s) 1H - H-3

Aromatic;

ortho to Br,

meta to Me

7.33 Doublet (d) 1H 7.7 Hz H-6

Aromatic;

ortho to CH

OH

7.12 Doublet (d) 1H 7.8 Hz H-5
Aromatic;

ortho to Me

4.70 Singlet (s) 2H -
CH

-OH

Benzylic

methylene

2.33 Singlet (s) 3H - Ar-CH Methyl group

2.08 Broad (br s) 1H - -OH

Hydroxyl

(concentratio

n dependent)

Table 2:

C NMR Assignment
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Chemical Shift (

, ppm)
Assignment Type

139.4
C-1 (Ipso to CH

OH)
Quaternary

136.6 C-4 (Ipso to Me) Quaternary

133.1 C-3 Methine (CH)

128.9 C-6 Methine (CH)

128.4 C-5 Methine (CH)

122.5 C-2 (Ipso to Br)
Quaternary (Upfield due to

heavy atom effect)

64.9
CH

OH
Methylene

20.7 CH Methyl

Mass Spectrometry (EI-MS)
Molecular Ion (M+): m/z 200 (relative intensity ~35%).[2]

Isotopic Pattern: A characteristic 1:1 doublet at m/z 200 and 202 confirms the presence of a

single Bromine atom (

Br and

Br).

Fragmentation: Loss of OH (M-17) and loss of CH

OH (M-31) are common benzylic fragmentation pathways.[1]

Part 3: Synthetic Pathways & Protocols[1]
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The most robust synthesis involves the chemoselective reduction of 2-bromo-4-methylbenzoic

acid.[1] This route avoids the over-reduction often seen with aldehyde precursors if not

carefully controlled.

Protocol: Reduction of 2-Bromo-4-methylbenzoic Acid

Reagents: Lithium Aluminum Hydride (LiAlH

), THF (anhydrous).[2]

Safety: LiAlH

is pyrophoric. Perform under Argon/Nitrogen.

Step-by-Step Methodology:

Preparation: Charge a flame-dried 3-neck flask with anhydrous THF (30 mL) and cool to 0 °C

under Argon.

Activation: Carefully add LiAlH

(12.5 mmol, 2.5 equiv) to the THF.

Addition: Dissolve 2-bromo-4-methylbenzoic acid (5.0 mmol) in minimal THF and add

dropwise to the LiAlH

suspension. Maintain temperature < 5 °C.

Reaction: Allow the mixture to warm to room temperature and stir for 21 hours.

Quench (Fieser Method): Cool to 0 °C. Cautiously add water (0.5 mL), followed by 15%

NaOH (0.5 mL), and finally water (1.5 mL).

Workup: Add anhydrous Na

SO

to the granular precipitate. Stir for 15 minutes. Filter through a celite pad.
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Purification: Concentrate the filtrate in vacuo. Purify via silica gel column chromatography

(Hexane/Ethyl Acetate 8:1).

Yield: Expect ~50-60% yield of white solid.

Start:
2-Bromo-4-methylbenzoic Acid

Solvent:
THF (0°C -> RT)

Dissolve

Reagent:
LiAlH4 (2.5 eq)

Suspend

Quench:
Fieser Workup

(H2O / NaOH / H2O)

Stir 21h
Product:

(2-Bromo-4-methylphenyl)methanol
(White Solid)

Filter & Column
(Hex/EtOAc 8:1)

Click to download full resolution via product page

Caption: Validated workflow for the reduction of benzoic acid precursor to the target alcohol.

Part 4: Structural Logic & Quality Control
To ensure the integrity of the compound, one must verify the regiochemistry. The key

differentiator is the coupling pattern in the aromatic region.
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(2-Bromo-4-methylphenyl)methanol

H-3 (7.38 ppm)
Singlet

(Isolated by Br & Me)

H-5 (7.12 ppm)
Doublet

(Couples with H-6)

H-6 (7.33 ppm)
Doublet

(Couples with H-5)

No Coupling

Ortho Coupling
(J ~7.8 Hz)

NOE Correlation
(Critical Check)

Correlates with
CH3

Correlates with
CH2OH

Click to download full resolution via product page

Caption: 1H NMR connectivity logic. H-3 appears as a singlet, distinguishing it from isomers

where H-3 would couple.[1]

Quality Control Parameters:

Melting Point Check: The target melts at 55–56 °C. If the sample melts at 76–80 °C, it is

likely the (4-bromo-2-methyl) isomer.[1]

TLC: R

~0.3 in Hexane/EtOAc (4:1). Stain with KMnO
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(oxidizes alcohol).

Part 5: Applications in Drug Discovery
(2-Bromo-4-methylphenyl)methanol serves as a versatile "linchpin" scaffold.[1]

Suzuki-Miyaura Coupling: The aryl bromide is highly active for Pd-catalyzed cross-coupling

with boronic acids, allowing the installation of biaryl systems while retaining the benzylic

alcohol for further derivatization (e.g., oxidation to aldehyde or conversion to benzyl halide).

[1]

Scaffold Elaboration: The alcohol group can be converted to a leaving group

(mesylate/halide) to form C-N bonds via nucleophilic substitution, common in CNS-active

drug synthesis.
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To cite this document: BenchChem. [Spectroscopic data of (2-Bromo-4-
methylphenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1527726/docs#spectroscopic-data-of-2-bromo-4-
methylphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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